molecular formula C10H9N3O B12894416 Caulibugulone E CAS No. 662167-19-3

Caulibugulone E

Cat. No.: B12894416
CAS No.: 662167-19-3
M. Wt: 187.20 g/mol
InChI Key: DWAVIPRVWSUPLT-UHFFFAOYSA-N
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Description

Caulibugulone E is a marine bryozoan metabolite that belongs to the family of isoquinoline quinones. It is known for its potent and selective inhibition of the dual specificity phosphatase Cdc25B

Preparation Methods

Synthetic Routes and Reaction Conditions

Caulibugulone E can be synthesized from a readily available isoquinoline dione. The synthetic route involves the following steps :

    Starting Material: 5-hydroxyisoquinoline.

    Oxidation: The starting material is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of water and ethanol at room temperature.

    Cyclization: The oxidized product undergoes cyclization in the presence of cerium(III) chloride and methylamine.

    Purification: The crude product is purified by chromatography to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve oxidation, cyclization, and purification, which can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Caulibugulone E undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinone structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: PIFA in water-ethanol mixture.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Various halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities.

Scientific Research Applications

Caulibugulone E has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a model compound for studying quinone chemistry.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Potential application in cancer treatment due to its inhibition of Cdc25B phosphatase.

    Industry: Potential use in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Comparison with Similar Compounds

Caulibugulone E is part of a family of isoquinoline quinones, which includes other compounds like Caulibugulone A, B, C, and D . Compared to its analogs, this compound is noted for its higher potency and selectivity in inhibiting Cdc25B phosphatase. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

List of Similar Compounds

  • Caulibugulone A
  • Caulibugulone B
  • Caulibugulone C
  • Caulibugulone D

Properties

CAS No.

662167-19-3

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-amino-7-methyliminoisoquinolin-8-one

InChI

InChI=1S/C10H9N3O/c1-12-9-4-8(11)6-2-3-13-5-7(6)10(9)14/h2-5H,11H2,1H3

InChI Key

DWAVIPRVWSUPLT-UHFFFAOYSA-N

Canonical SMILES

CN=C1C=C(C2=C(C1=O)C=NC=C2)N

Origin of Product

United States

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